Tak-243

Content Navigation

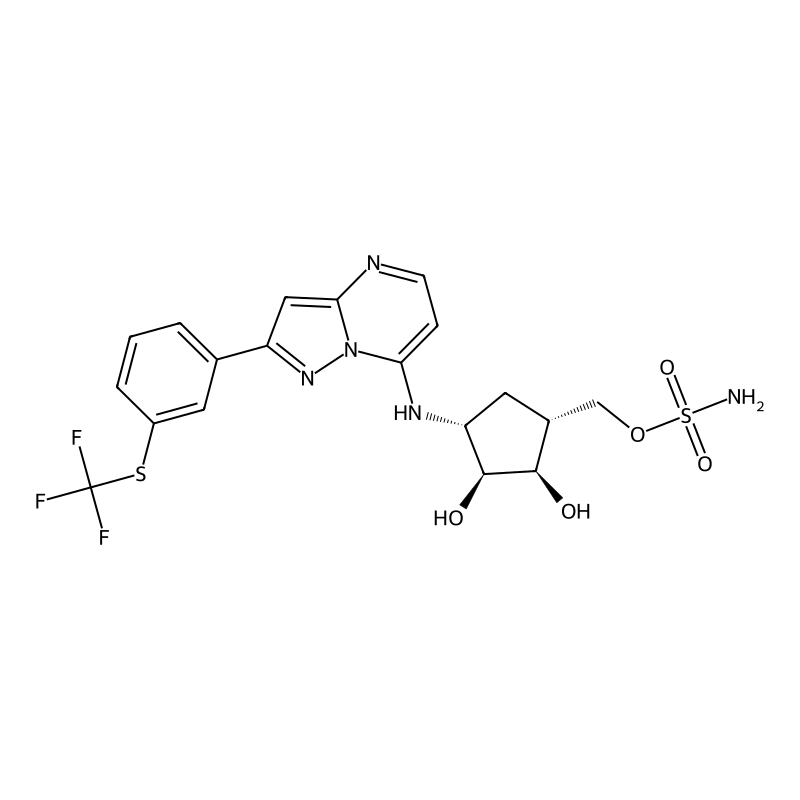

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

ubiquitin activating enzyme UAE inhibitor TAK-243

Mechanism of Action & Signaling Pathways

TAK-243 specifically inhibits UAE (UBA1), the enzyme that initiates the entire ubiquitination cascade. By covalently binding to ubiquitin and blocking its activation, this compound causes a global reduction in protein ubiquitination. This disruption leads to the accumulation of misfolded proteins, triggering severe endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).

The diagram below summarizes the key mechanistic pathways and cellular consequences of this compound inhibition.

Key mechanistic pathways of this compound-induced apoptosis.

Quantitative Potency & Selectivity

This compound exhibits high potency against its primary target with a defined selectivity profile, as detailed in the table below.

| Parameter | Value | Assay / Context |

|---|

| Primary Potency (vs. UBA1) | IC₅₀ = 1 ± 0.2 nM Kd = >0.75 nM | UBCH10 E2 transthiolation assay E1–UBL-dependent pyrophosphate exchange (PPiX) [1] [2] | | Off-Target Potency (Selectivity) | | | UBA6 (FAT10 E1) | IC₅₀ = 7 ± 3 nM | Biochemical assay [1] [2] | | NAE (NEDD8 E1) | IC₅₀ = 28 ± 11 nM | Biochemical assay [1] [2] | | SAE (SUMO E1) | IC₅₀ = 850 ± 180 nM | Biochemical assay [1] [2] | | UBA7 (ISG15 E1) | IC₅₀ = 5,300 ± 2,100 nM | Biochemical assay [1] [2] | | ATG7 (Autophagy E1) | IC₅₀ = >10,000 nM | Biochemical assay [1] [2] |

Preclinical Research & Combination Strategies

This compound has shown promising antitumor activity as a monotherapy and in combination with other agents across various cancer types in preclinical studies.

- Monotherapy Efficacy: this compound induces cell death and shows broad antitumor activity in models of solid and hematological cancers [3] [2]. It causes significant tumor inhibition or regression in triple-negative breast cancer (TNBC) patient-derived xenografts (PDXs) and markedly reduces metastatic burden in an intracardiac metastatic model of TNBC [4].

- Synergistic Combinations: Research indicates this compound works synergistically or additively with several drug classes.

- With BCL2 Inhibitors: Highly synergistic with Venetoclax and Navitoclax in adrenocortical carcinoma (ACC) models, including patient-derived organoids and xenografts [5] [6].

- With Standard Chemotherapies: Shows synergistic or additive effects with mitotane, etoposide, and cisplatin in ACC models [5] [6].

- With ER Stress Inducers: The GRP78 inhibitor HA15 synergistically sensitizes glioblastoma cells to this compound by further hyperactivating the PERK/ATF4 and IRE1α/XBP1 arms of the UPR, leading to enhanced apoptosis [7].

Considerations for Experimental Design

When planning experiments with this compound, keep these practical factors in mind:

- Cellular Context Matters: Sensitivity to this compound can vary. Evidence suggests that cancer cells with high c-MYC expression may be more vulnerable [4].

- Monitor Downstream Markers: Key markers to confirm mechanism of action include reduction in poly-ubiquitin chains, induction of phospho-eIF2α, ATF4, and CHOP, and cleavage of PARP [7] [2] [4].

- Account for Efflux Pumps: this compound is a substrate for the MDR1 drug efflux pump. Its activity may be influenced by MDR1 expression levels [5].

- In Vivo Administration: Preclinical in vivo studies often use intravenous administration. For example, antitumor efficacy has been observed in xenograft models at doses of 12.5 to 25 mg/kg [2].

References

- 1. Probe this compound [chemicalprobes.org]

- 2. This compound (MLN7243) | E1 Activating inhibitor | Mechanism [selleckchem.com]

- 3. A small-molecule inhibitor of the ubiquitin activating ... [pubmed.ncbi.nlm.nih.gov]

- 4. Genomic screening reveals ubiquitin-like modifier ... [pmc.ncbi.nlm.nih.gov]

- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 7. GRP78 blockade overcomes intrinsic resistance to UBA1 ... [nature.com]

Mechanism of Action and Signaling Pathways

TAK-243 acts at the apex of the UPS, a master regulator of protein degradation and signaling. The diagram below illustrates how it inhibits the ubiquitination cascade and induces cellular stress leading to apoptosis.

This compound exhibits high specificity for its primary target. The table below shows its inhibitory activity (IC50) against UAE compared to other related E1 enzymes [1] [2].

| Enzyme Target | IC50 (nM) |

|---|---|

| Ubiquitin-Activating Enzyme (UAE/UBA1) | 1.0 ± 0.2 |

| Fat10-activating Enzyme (UBA6) | 7 ± 3 |

| NEDD8-activating Enzyme (NAE) | 28 ± 11 |

| SUMO-activating Enzyme (SAE) | 850 ± 180 |

| ISG15-activating Enzyme (UBA7) | 5,300 ± 2,100 |

| Autophagy-activating Enzyme (ATG7) | >10,000 |

Technical Data and Experimental Use

For laboratory research, the following quantitative data and protocols are essential.

In Vitro Bioactivity:

- Cell-Free Assay IC50: 1 nM in the UBCH10 E2 thioester assay [1] [2].

- Anti-proliferative EC50: Ranges from 6 nM to 1.31 μM across a broad panel of human cancer cell lines derived from both hematologic and solid tumors [3] [4]. SCLC cell lines appear particularly sensitive, with a median EC50 of 15.8 nM [5].

In Vivo Administration:

- Typical Dosages: In xenograft mouse models (e.g., SCID mice), effective doses reported are 12.5 to 25 mg/kg, administered intravenously (IV) [1] [6].

- Formulation: For in vivo studies, it is often prepared as a homogeneous suspension in a 1% CMC-Na solution at a concentration of ≥5 mg/mL [1] [2].

Preclinical and Potential Therapeutic Applications

Preclinical studies have demonstrated the broad antitumor potential of this compound, both as a single agent and in combination therapy.

- Monotherapy Activity: this compound causes cancer cell death and has shown antitumor activity in xenograft models of various cancers, including diffuse large B-cell lymphoma, colon cancer, multiple myeloma, and both small cell and non-small cell lung cancer [3] [5] [6].

- Synergistic Combinations: Strong synergy has been observed when this compound is combined with:

- Emerging Research Applications: Recent studies have also explored the use of this compound as a chemical probe to investigate the ubiquitin system in non-mammalian models, such as the parasite Toxoplasma gondii, highlighting its utility as a fundamental research tool [7].

Detailed Experimental Protocol

The protocol below, adapted from cited literature, outlines a standard method for assessing the effects of this compound on ubiquitin conjugation in cell cultures [1] [2].

Objective: To evaluate the dose- and time-dependent effects of this compound on cellular ubiquitin conjugates and downstream signaling proteins.

Materials:

- Cell Lines: HCT-116 (colorectal carcinoma) or other cancer cell lines of interest.

- Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final working concentrations (e.g., 0.01, 0.10, 1.00 μM). Maintain a DMSO control (e.g., 0.1%).

- Key Reagents: RIPA lysis buffer, protease inhibitors, antibodies for Western blot (e.g., anti-ubiquitin, anti-polyubiquitin, anti-cleaved PARP, anti-c-Myc).

Method:

- Cell Culture: Maintain cells in log-phase growth in appropriate medium (e.g., McCoy's 5A for HCT-116) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

- Plating and Treatment: Seed cells in 6-well culture dishes. The following day, treat the cells with either DMSO vehicle or the desired concentrations of this compound.

- Time-Course Experiment: Incubate cells with this compound for varying time points (e.g., 1, 2, 4, 8, 16, and 24 hours).

- Cell Lysis and Analysis: After treatment, wash cells with PBS and lyse using RIPA buffer. Clarify the lysates by centrifugation.

- Detection: Analyze the lysates by Western blotting.

- Probe for a reduction in polyubiquitin chains and mono-ubiquitylated histone H2B as direct evidence of UAE inhibition.

- Monitor for the accumulation of short-lived proteins like c-Myc and MCL1.

- Assess markers of apoptosis, such as the appearance of cleaved PARP.

Clinical Development Status

According to the most recent data, the clinical development of this compound has seen limited advancement.

- Status: A Phase I clinical trial (NCT02045095) for advanced solid tumors, sponsored by Takeda, was terminated [2]. Another listed trial (NCT03816319) for myeloid malignancies was not yet recruiting as of the latest update [2].

- Latest Information: As of January 2025, AdisInsight reports "no recent reports of development identified" for this compound in its listed indications, including solid tumors and acute myeloid leukemia [8].

References

- 1. - TAK ( 243 ) Datasheet MLN 7243 [selleckchem.com]

- 2. This compound (MLN7243) | E1 Activating inhibitor | Mechanism [selleckchem.com]

- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (MLN7243) | UAE/E1 Inhibitor [medchemexpress.com]

- 5. Targeting the Ubiquitin–Proteasome System Using ... [pmc.ncbi.nlm.nih.gov]

- 6. - TAK | 243 | UAE inhibitor | TargetMol MLN 7243 [targetmol.com]

- 7. Ubiquitin-activating enzyme1 (TgUAE1) acts as a key ... [nature.com]

- 8. - AdisInsight TAK 243 [adisinsight.springer.com]

UBA1 enzyme ubiquitin cascade initiation

The Ubiquitin Cascade Initiated by UBA1

UBA1 sits at the apex of the ubiquitin-proteasome system. The initiation of the ubiquitin cascade by UBA1 involves a highly coordinated, multi-step process that prepares ubiquitin for its final attachment to a target protein. Below is a visual summary of this pathway.

UBA1 activates ubiquitin in a three-step ATP-dependent process, ultimately transferring it to an E2 conjugating enzyme.

The core mechanism can be broken down into three key steps:

- Step 1: Ubiquitin Adenylation. UBA1 binds to ubiquitin and ATP in its adenylation domain. It catalyzes the acyl-adenylation of the C-terminus of ubiquitin, forming ubiquitin-adenylate (Ub-AMP) and releasing pyrophosphate (PPi) [1] [2].

- Step 2: Thioester Formation. The adenylated ubiquitin is then attacked by the catalytic cysteine residue within UBA1's active site. This results in a high-energy thioester bond between UBA1 and the C-terminal glycine of ubiquitin, forming the UBA1~Ub thioester complex (where ~ denotes a thioester bond) [1] [2].

- Step 3: E2 Charging (Transthiolation). UBA1~Ub subsequently engages one of about 40 E2 conjugating enzymes. The activated ubiquitin is transferred from UBA1 to the catalytic cysteine of the E2, forming an E2~Ub thioester. This step is facilitated by the Ubiquitin-Fold Domain (UFD) of UBA1, which helps recruit the specific E2 [1] [3]. The charged E2 then dissociates to collaborate with an E3 ligase for the final substrate modification.

Experimental Techniques for Studying UBA1 Function

To dissect the intricate functions of UBA1, researchers employ a range of biochemical, cellular, and structural techniques.

| Method Category | Specific Technique | Application in UBA1 Research |

|---|---|---|

| Biochemical Assays | In vitro Ubiquitination Assay | Reconstitutes cascade with purified E1, E2, E3, ubiquitin, ATP to monitor formation of polyubiquitin chains [4]. |

| Surface Plasmon Resonance (SPR) | Measures real-time kinetics of binding between UBA1 and E2 enzymes or small-molecule inhibitors/enhancers [3]. | |

| Mass Spectrometry (MS) | Identifies post-translational modifications; cross-linking MS (XL-MS) maps interfaces in E1-E2-E3 complexes [5]. | |

| Cellular & Molecular Biology | Co-immunoprecipitation (Co-IP) | Validates physical interaction between UBA1 and partner E2s in a cellular context [3]. |

| Cellular Thermal Shift Assay (CETSA) | Confirms direct binding of a drug (e.g., Auranofin) to UBA1 in cells by measuring thermal stability [3]. | |

| Genetic Engineering (CRISPR/Cas9) | Creates isogenic cell models to study disease mutations (e.g., UBA1M41V in VEXAS) [6]. | |

| Drug Discovery | shRNA Knockdown | Assesses cellular dependency on specific E1 enzymes (UBA1, UBA6) to reveal therapeutic vulnerabilities [6]. |

| Competitive Proliferation/Colony Formation | Tests selective toxicity of inhibitors (e.g., TAK-243, phytic acid) on mutant vs. wild-type cells [6]. |

UBA1 Dysfunction in Human Disease

UBA1 is essential for viability, and its dysregulation is a direct cause of several human diseases. Research has revealed that different classes of mutations lead to distinct pathologies through shared and unique molecular mechanisms.

| Disease | Mutation Type | Key Molecular Consequence | Proposed Therapeutic Strategies |

|---|---|---|---|

| VEXAS Syndrome [6] [7] [8] | Somatic, primarily at M41 (e.g., M41T, M41V) and other residues. | M41 mutations cause isoform switch (loss of UBA1b, gain of impaired UBA1c). Other mutations create a "bottleneck" in ubiquitin transfer to E2s. | UBA6 inhibition (Phytic acid) [6]; Hypomethylating agents; Allogeneic stem cell transplant [8]. |

| Spinal Muscular Atrophy (SMA) [1] [7] | Germline, hemizygous missense mutations. | Mutations render UBA1 thermolabile, reducing its stability and activity, without an E2 charging defect. | AAV9-mediated UBA1 gene therapy to systemically restore UBA1 levels [3]. |

| Lung Cancer in Never-Smokers (LCINS) [7] | Somatic, heterozygous frameshift, nonsense, and missense. | Mutations are heterogeneous, falling into both the "E2 charging bottleneck" and "thermolabile" classes. | E1 enzyme inhibition (this compound) [6]. |

| Neurodegenerative Diseases (e.g., Huntington's) [1] | Not direct mutation; UBA1 expression decreases over time. | Contributes to disruption of protein homeostasis, leading to accumulation of toxic proteins. | UBA1 enhancement (e.g., Auranofin) to boost ubiquitination and protein clearance [3]. |

Research Tools and Therapeutic Targeting

The central role of UBA1 makes it a compelling target for therapeutic intervention. Strategies are emerging to both inhibit and enhance its function.

- UBA1 Inhibition: The small molecule This compound (also known as MLN7243) is a specific UBA1 inhibitor that has been used in preclinical models to suppress the growth of cells harboring UBA1 mutations, showing potential for treating hematologic malignancies [6].

- UBA1 Enhancement: Auranofin, an FDA-approved drug for rheumatoid arthritis, was recently identified as the first known UBA1 enhancer. It covalently binds to Cys1039 in the UFD domain of UBA1, stabilizing its interaction with E2s and facilitating ubiquitin transfer, thereby increasing global ubiquitination [3] [5].

- Advanced Research Tools: Protein engineering has created a modular UBA1 variant (Uba1-VHH05) where the native UFD is replaced with a nanobody. This allows researchers to re-route ubiquitin loading to specific, user-defined E2s that are fused to the nanobody's epitope, enabling precise dissection of E2-specific functions [4].

References

- 1. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auranofin targets UBA1 and enhances UBA1 activity by facilitating ubiquitin trans-thioesterification to E2 ubiquitin-conjugating enzymes | Nature Communications [nature.com]

- 4. A Modular Uba1-Nanobody Fusion Enables Selective ... [sciencedirect.com]

- 5. A novel mechanism of ubiquitination suggests direct ... [researchfestival.nih.gov]

- 6. Characterization of E1 enzyme dependencies in mutant ... [nature.com]

- 7. Shared and distinct mechanisms of UBA1 inactivation ... [pmc.ncbi.nlm.nih.gov]

- 8. VEXAS: A review of current understandings and emerging ... [frontiersin.org]

how does TAK-243 induce proteotoxic stress

Core Mechanism of Action

TAK-243 is a potent, mechanism-based, first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1) [1] [2] [3]. The table below outlines its primary biochemical targets and immediate cellular consequences.

| Target / Parameter | Effect of this compound | Experimental Context (Assay Type) |

|---|---|---|

| UBA1 (UAE) Inhibition (IC₅₀) | 1 nM [2] [3] | UBCH10 E2 thioester cell-free assay [3] |

| Global Ubiquitin Conjugation | Depletion of polyubiquitin chains and monoubiquitinated proteins (e.g., histone H2B) [1] [4] [3] | Western blot in HCT-116 and WSU-DLCL2 cells [3] |

| Short-Lived Protein Stabilization | Accumulation of proteins like c-Jun, c-Myc, MCL1, and p53 [3] | Western blot in HCT-116 cells [3] |

| Selectivity over related E1 enzymes | >1,000-fold selective for UBA1 over ATG7; also inhibits UBA6 (IC₅₀ = 7 nM) [3] | Panel of enzymatic assays [3] |

The inhibition of UBA1 by this compound prevents the initial, ATP-dependent activation of ubiquitin. This halts the subsequent cascade of ubiquitin transfer to E2 conjugating enzymes and E3 ligases, thereby blocking the ubiquitination of a vast array of cellular substrates [1] [3]. The disruption of this system has two major proteotoxic consequences:

- Impairment of Protein Degradation: The ubiquitin-proteasome system (UPS) is the primary pathway for the controlled degradation of damaged, misfolded, and short-lived regulatory proteins. Its inhibition leads to the rapid accumulation of these proteins, causing proteotoxic stress [1].

- Disruption of Protein Homeostasis: Many cellular processes, including DNA damage repair and cell cycle progression, are critically dependent on precise ubiquitin signaling. This compound disrupts these pathways, further contributing to cellular stress and death [1].

Downstream Signaling Pathways and Cellular Consequences

The accumulation of misfolded proteins from UBA1 inhibition severely stresses the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR) [5] [6] [4]. The following diagram illustrates the key signaling pathways involved.

Key signaling pathways of this compound-induced proteotoxic stress and apoptosis.

The sustained and overwhelming UPR activation depicted in the diagram drives the cell toward apoptosis. The following table summarizes the key experimental findings related to these terminal outcomes.

| Observed Phenotype | Experimental Evidence | Relevant Assays |

|---|---|---|

| Apoptosis Induction | Increased cleavage of PARP and caspases 3/7; altered Bax/Bcl-2 ratio [6]. | Western blot, caspase activity assay [6]. |

| Cell Cycle Arrest | Accumulation of cells in the G2/M phase [6]. | Flow cytometry [6]. |

| DNA Replication Inhibition | Suppression of replication fork progression and new origin firing; mediated by claspin and CHK1 activation [5] [4]. | Molecular combing (DNA fiber assay), EdU incorporation, immunofluorescence [4]. |

| Synergy with GRP78 Inhibition | Enhanced cytotoxicity and UPR activation when combined with GRP78 inhibitor HA15 in glioblastoma models [6]. | Cell viability (CCK-8), clonogenic assay, western blot in U87/LN229 cells [6]. |

Experimental Protocols for Key Assays

To investigate this compound-induced proteotoxic stress, several key experimental methodologies from the search results can be employed.

Molecular Combing (DNA Fiber Assay) for Replication Stress: Used to profile replication forks [4]. Cells are sequentially labeled with two thymidine analogs (e.g., CIdU and IdU). After drug treatment, DNA is stretched on coverslips, and the labeled tracts are immuno-stained. The length of the tracts is measured to calculate fork elongation speed, and the pattern of labeling is analyzed to assess new origin firing [4].

EdU Incorporation Assay for Cell Proliferation/DNA Synthesis: Measures active DNA synthesis [4]. Cells are treated with this compound and then incubated with EdU (5-ethynyl-2’-deoxyuridine) for 30 minutes before harvesting. The incorporated EdU is detected via a click-iT reaction with a fluorescent dye and analyzed by flow cytometry or fluorescence microscopy [4].

Analysis of UPR and Apoptosis by Western Blot: A standard method to detect changes in key signaling proteins [6] [4]. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key targets include:

Biomarker and Therapeutic Insights

Research has identified specific biomarkers and potential combination therapies that could enhance the efficacy of this compound.

SLFN11 as a Biomarker: The absence of the SLFN11 protein, which occurs in about 50% of cancers, sensitizes cells to this compound [5] [4]. SLFN11-deficient cells exhibit heightened basal levels of global protein ubiquitylation, ER stress, and UPR. This compound further exacerbates this stress, leading to preferential cytotoxicity, suggesting SLFN11 status could be a valuable predictive biomarker for patient selection [5] [4].

Overcoming Intrinsic Resistance: Some cancer cells, particularly in glioblastoma, show intrinsic resistance to this compound. Combining this compound with HA15, an inhibitor of the ER chaperone GRP78, synergistically enhances UPR activation and induces robust apoptosis, providing a promising combination strategy to overcome resistance [6].

References

- 1. A small-molecule inhibitor of the ubiquitin activating ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (MLN7243) | UAE/E1 Inhibitor | MedChemExpress [medchemexpress.com]

- 3. This compound (MLN7243) | E1 Activating inhibitor | Mechanism [selleckchem.com]

- 4. SLFN11 inactivation induces proteotoxic stress and ... [pmc.ncbi.nlm.nih.gov]

- 5. SLFN11 Inactivation Induces Proteotoxic Stress and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GRP78 blockade overcomes intrinsic resistance to UBA1 ... [nature.com]

TAK-243 DNA damage response induction

Mechanism of DNA Damage Induction

TAK-243 inhibits UBA1 (Ubiquitin-Activating Enzyme 1), the primary E1 enzyme that initiates protein ubiquitination [1] [2]. This disruption has a direct and critical consequence for genomic integrity, as detailed in the table below.

| Mechanism | Key Experimental Evidence | Functional Outcome |

|---|---|---|

| Inhibition of global ubiquitination: Prevents the tagging of proteins with ubiquitin, a critical signal for various cellular processes [1]. | Reductions in both poly-ubiquitylation and H2A mono-ubiquitylation were observed [1]. | Disruption of DNA damage repair pathways, particularly non-homologous end joining (NHEJ) [3]. |

| Induction of DNA Double-Strand Breaks (DSBs): Impairment of DNA repair machinery leads to the accumulation of damaged DNA [3]. | Increased phosphorylation of histone H2AX (γH2AX), a marker of DNA DSBs [1] [3]. | Activation of DNA damage response and apoptotic cell death [1]. |

| Induction of Proteotoxic Stress: Accumulation of misfolded or damaged proteins due to impaired degradation [2]. | Upregulation of ER stress markers (ATF4, CHOP) and initiation of the Unfolded Protein Response (UPR) [1] [4]. | Synergistic enhancement of DNA damage and apoptosis [4]. |

The relationship between these mechanisms and the resulting DNA damage response can be visualized as a sequential pathway:

Key Experimental Evidence & Protocols

The following table summarizes the core experimental findings that link this compound to DNA damage response induction.

| Experimental Model | Key Finding Related to DNA Damage | Reference |

|---|---|---|

| Acute Myeloid Leukemia (AML) Cells | BEND3 knockout dampened this compound-induced γH2AX (DNA damage marker) and PARP cleavage (apoptosis marker) [1]. | [1] |

| Small Cell Lung Cancer (SCLC) Cell Lines | This compound impairs the Non-Homologous End Joining (NHEJ) DNA repair pathway and synergizes with DNA-damaging agents (cisplatin, etoposide, olaparib) [3]. | [3] |

| Glioblastoma (GBM) Cells | Combination with GRP78 inhibitor (HA15) synergistically enhanced this compound-induced ER stress and apoptosis, activating the PERK/ATF4/CHOP axis [4]. | [4] |

Core Experimental Protocol: In Vitro Assessment of DNA Damage

- Cell Viability Assay: Treat cancer cell lines with a concentration range of this compound for 72 hours. Measure viability using assays like CellTiter-Glo (luminescence-based, measures ATP) or MTS [2] [3].

- Immunoblotting (Western Blot): Analyze protein expression in treated vs. untreated cells. Key markers include:

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by demonstrating that this compound binding stabilizes UBA1 protein against thermal denaturation [1].

- Synergy Testing: Co-treat cells with this compound and other agents (e.g., chemotherapeutics, PARP inhibitors). Analyze combination effects using software like SynergyFinder to calculate Combination Index (CI) [2] [3].

Biomarkers and Resistance Mechanisms

Research has identified factors that influence cancer cell sensitivity to this compound, which are crucial for predicting treatment response.

| Factor | Role in this compound Sensitivity/Resistance | Potential Clinical Utility |

|---|---|---|

| BEND3 | Knockout confers resistance by upregulating the drug efflux pump BCRP (ABCG2), reducing intracellular this compound levels [1]. | A potential biomarker for intrinsic resistance. |

| BCRP (ABCG2) | High expression reduces intracellular this compound accumulation, leading to resistance. Chemical inhibition of BCRP can re-sensitize cells [1]. | Predictive biomarker and a potential combination target. |

| SLFN11 | Inactivation sensitizes cancer cells to this compound by inducing proteotoxic stress, though it is not absolutely required for activity [2] [5]. | A potential biomarker for enhanced sensitivity. |

The interplay between this compound, intrinsic resistance, and a strategy to overcome it is shown below:

References

- 1. A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells... [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Ubiquitin–Proteasome System Using ... [pmc.ncbi.nlm.nih.gov]

- 4. GRP78 blockade overcomes intrinsic resistance to UBA1 ... [nature.com]

- 5. (PDF) Targeting the Ubiquitin–Proteasome System Using the... [academia.edu]

TAK-243 endoplasmic reticulum ER stress mechanism

Molecular Mechanism of TAK-243-Induced ER Stress

This compound is a first-in-class, small-molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1) [1] [2]. UBA1 is the primary E1 enzyme that initiates the ubiquitination cascade, which tags proteins for degradation by the proteasome [3] [4]. The core mechanism of this compound-induced ER stress is visualized in the diagram below.

Overview of this compound mechanism from UBA1 inhibition to ER stress and apoptosis.

- Inhibition of Ubiquitin Activation: this compound binds to the ATP-binding site of UBA1, forming a this compound-ubiquitin adduct that blocks the enzyme's ability to activate ubiquitin [1] [2]. This initial step shuts down the entire UPS [4].

- Accumulation of Misfolded Proteins and ER Stress: The inhibition of UPS prevents the clearance of short-lived and misfolded proteins, many of which originate from the ER [3] [2]. This accumulation disrupts ER proteostasis, inducing severe ER stress [3] [4].

- Activation of the Unfolded Protein Response (UPR): ER stress triggers the UPR. Research shows this compound robustly activates two of the three primary UPR signaling axes [3]:

- PERK/ATF4/CHOP Axis: PERK kinase is activated, leading to phosphorylation of eIF2α and subsequent translation of the transcription factor ATF4. ATF4 upregulates the pro-apoptotic factor CHOP [3].

- IRE1α/XBP1 Axis: IRE1α is activated, catalyzing the unconventional splicing of XBP1 mRNA to produce the active transcription factor XBP1s [3].

- Induction of Apoptosis: The synergistic overactivation of these UPR pathways, particularly the elevated CHOP, tips the cellular balance toward apoptosis. This is executed through the mitochondrial pathway (increased Bax, decreased Bcl-2) and the activation of caspase cascades and PARP cleavage [3].

Quantitative Anticancer Activity and Experimental Evidence

This compound exhibits potent antitumor activity. The table below summarizes key quantitative findings from preclinical studies.

| Cancer Model | Experimental Setup | Key Quantitative Findings | Citation |

|---|

| Glioblastoma (GBM) | In vitro: 5 GBM cell lines (U87, LN229, etc.) In vivo: Intracranial xenograft mice | IC₅₀: Varied across cell lines; U87 & LN229 most resistant. Combination (this compound+HA15): CI <1, synergistic cell death. In vivo: Combo significantly inhibited tumor growth & extended survival. | [3] | | Adrenocortical Carcinoma (ACC) | In vitro: ACC cell lines (H295R, CU-ACC1, CU-ACC2) In vivo: Mouse xenografts & patient-derived organoids | Potency: Identified as one of most potent in drug screen. Combination: Synergistic/additive with BCL2 inhibitors (Venetoclax). In vivo: Combo with Venetoclax confirmed tumor suppression. | [4] | | Broad Anticancer Activity | In vitro: Various cancer cell lines | IC₅₀ Range: 0.006 to 1.31 μM for anti-proliferative activity. | [2] | | Biochemical Potency | In vitro enzymatic assays | IC₅₀: 1 ± 0.2 nM (UBA1, E2 transthiolation assay). Kd: >0.75 nM (UBA1, PPiX assay). | [1] |

Combination Therapy Strategies to Overcome Resistance

Single-agent this compound faces challenges like variable sensitivity and intrinsic resistance [3] [4]. Combination strategies have shown promise in preclinical models.

| Combination Partner | Target/Mechanism | Observed Effect & Proposed Rationale | Citation |

|---|

| HA15 | GRP78 / ER stress regulator | Effect: Synergistically sensitized resistant GBM cells. Rationale: GRP78 blockade prevents protective UPR attenuation, leading to synergistic overactivation of PERK/ATF4 and IRE1α/XBP1 axes. | [3] | | Venetoclax/Navitoclax | BCL-2 / BCL-2 (Apoptosis regulators) | Effect: Highly synergistic in ACC models, including patient-derived organoids and xenografts. Rationale: this compound increases pro-apoptotic proteins (e.g., Bax), tilting the balance toward apoptosis; BCL-2 inhibitors release the final brake. | [4] | | Current ACC Therapies (e.g., Mitotane, Etoposide) | Various (e.g., DNA damage, ER stress) | Effect: Synergistic or additive effects. Rationale: Mitotane itself induces ER stress; combination with this compound enhances proteotoxic stress. | [4] |

The diagram below illustrates how combination therapies enhance this compound's apoptotic effects.

Mechanism of this compound combination therapies enhancing apoptosis.

Key Experimental Protocols for Assessing this compound Effects

For researchers aiming to validate the mechanism of this compound, here are summaries of key methodologies from the cited literature.

Cell Viability and Proliferation Assays

- Purpose: Determine IC₅₀ values and assess combinatorial synergy.

- Protocol: Use assays like CellTiter-Glo (luminescent, measures ATP) or CCK-8 (colorimetric) 72 hours post-TAK-243 treatment [3] [4]. For synergy, use the Chou-Talalay method to calculate a Combination Index (CI) where CI <1 indicates synergy [3].

- Proliferation Measurement: EdU incorporation assay to detect actively replicating DNA. Clonogenic assay to assess long-term proliferation and colony-forming ability [3].

Analysis of Apoptosis and Cell Cycle

Western Blotting for Mechanistic Insight

In Vivo Efficacy Studies

- Purpose: Evaluate antitumor activity and survival benefit in vivo.

- Protocol: Establish subcutaneous or orthotopic (e.g., intracranial) xenograft models. Administer this compound intravenously or subcutaneously at or near the maximum tolerated dose. Monitor tumor volume and animal survival [3] [4] [2].

References

- 1. Probe this compound [chemicalprobes.org]

- 2. This compound is a First-in-class UAE (UBA1) Inhibitor for Cancer ... [cancer-research-network.com]

- 3. GRP78 blockade overcomes intrinsic resistance to UBA1 ... [nature.com]

- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

TAK-243 Preclinical Efficacy in Cancer Models

| Cancer Model | Key Findings (Monotherapy) | EC50 / Efficacy | Combination Synergy | Key Mechanisms & Biomarkers |

|---|---|---|---|---|

| Small Cell Lung Cancer (SCLC) [1] [2] | Potent activity across a large panel of cell lines. | Median EC50: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [1] | Cisplatin/Etoposide, Olaparib, Radiotherapy [1] | Sensitivity linked to cell cycle, DNA damage repair genes. Resistance linked to cellular respiration/translation [1]. |

| Adrenocortical Carcinoma (ACC) [3] | One of the most potent compounds identified in a drug screen. | Potent activity in cell lines and patient-derived organoids [3]. | Mitotane, Etoposide, Cisplatin, BCL2 inhibitors (Venetoclax, Navitoclax) [3] | Induces ubiquitin conjugate depletion, UPR, and apoptosis. Effluxed by MDR1 pump; activity is SLFN11-independent [3]. |

| Acute Myeloid Leukemia (AML) & Other Cancers [4] | Causes death of cancer cells and antitumor activity in xenograft models. | Antiproliferative activity in various human cancer models [4]. | Not Specified | Depletes cellular ubiquitin conjugates, induces proteotoxic stress, impairs cell cycle and DNA damage repair [4]. |

Mechanism of Action and Experimental Evidence

TAK-243 is a first-in-class, small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome system (UPS) [4] [1]. Its mechanism and key experimental findings are detailed below.

Mechanism of Action

- Direct Target: this compound is a mechanism-based inhibitor that forms a covalent adduct with the UBA1-ubiquitin complex, preventing the initial step of ubiquitin activation [3] [1].

- Cellular Consequences: This inhibition leads to:

- Depletion of cellular ubiquitin conjugates [4].

- Accumulation of misfolded proteins, triggering proteotoxic stress [3].

- Induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress [3].

- Impairment of key cellular processes like cell cycle progression and DNA damage repair [4].

- Ultimately, these effects lead to the induction of apoptosis (programmed cell death) [3].

The following diagram illustrates the core mechanism of this compound action.

Diagram of this compound's core mechanism, showing its inhibition of UBA1 leading to UPS disruption and cell death.

Key Experimental Protocols

The preclinical data is generated through standardized, high-throughput methodologies.

- Cell Viability Assays (e.g., CellTiter-Glo): Used to determine the half-maximal effective concentration (EC50) and assess the compound's potency.

- Protocol: Cells are seeded in multi-well plates (384 or 1,536-well format) and treated with a range of this compound concentrations. After an incubation period (typically 72 hours), a luminescent viability reagent is added. The emitted light, proportional to the amount of ATP present and thus the number of viable cells, is measured to generate dose-response curves [3] [1].

- Matrix Combination Screening: Used to identify synergistic drug interactions.

- Protocol: Cells are treated with this compound and another drug (e.g., cisplatin, etoposide, venetoclax) in a checkerboard pattern across a range of concentrations for each. Cell viability is measured, and synergy is quantified using software like SynergyFinder, which calculates scores (e.g., ZIP, Bliss) to determine if the combined effect is greater than additive [3].

- In Vivo Xenograft/PDX Models: Used to evaluate efficacy in a living organism.

- Protocol: Immunodeficient mice are implanted with human cancer cell lines (xenografts) or patient-derived tumor tissues (PDX). Mice are then treated with this compound (or vehicle control), typically via intravenous or intraperitoneal injection. Tumor volume and animal body weight are monitored over time to assess antitumor activity and tolerability [3] [1].

Research Implications and Future Directions

The collective preclinical evidence positions this compound as a promising therapeutic strategy, particularly for aggressive cancers with limited treatment options like SCLC and ACC [3] [1]. The observed synergy with standard-of-care genotoxic therapies (chemotherapy, radiation) and targeted agents (BCL2, PARP inhibitors) provides a strong rationale for combination strategies in clinical trials [3] [1]. Future work will focus on validating the candidate biomarker genes in clinical settings.

References

- 1. Targeting the Ubiquitin–Proteasome System Using ... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Targeting the Ubiquitin–Proteasome System Using the... [academia.edu]

- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer ... [pubmed.ncbi.nlm.nih.gov]

Experimental Protocols for Studying the Mechanism

To validate the mechanism of action of TAK-243 and its cellular effects, researchers employ several key experimental methodologies.

E1-E2 Transthioesterification Assay

This in vitro biochemical assay directly tests the inhibition of UAE enzymatic activity.

- Purpose: To demonstrate that this compound blocks the transfer of ubiquitin from E1 to an E2 enzyme [1].

- Procedure:

- Incubation: Purified E1 enzyme (UBA1), ubiquitin, ATP, and an E2 enzyme (e.g., UbcH5a) are incubated together.

- Reaction: In a functioning system, E1 activates ubiquitin and forms a thioester bond, then transfers the ubiquitin to the catalytic cysteine of the E2, forming an E2~Ub thioester.

- Detection: The reaction products are analyzed by non-reducing SDS-PAGE, which preserves thioester bonds. The E2~Ub conjugate is visualized by Western blot using an anti-ubiquitin antibody. Inhibition by this compound is shown by a dose-dependent decrease in E2~Ub formation [1].

Assessing Downstream Cellular Consequences

The following methods are used to confirm the cellular impact of UAE inhibition.

- Immunoblotting for Ubiquitin Conjugates:

- Purpose: To confirm the depletion of cellular ubiquitin conjugates, a primary effect of this compound [2].

- Protocol: Cells treated with this compound are lysed, and proteins are separated by SDS-PAGE. A Western blot with an anti-ubiquitin antibody shows a characteristic smearing pattern. Successful UAE inhibition results in a clear reduction of this high-molecular-weight smearing, indicating a global loss of ubiquitinated proteins [2].

- Cell Viability Assays:

- Purpose: To determine the cytotoxic effect of this compound on cancer cell lines [3] [4].

- Protocol (CellTiter-Glo): Cells are seeded in 384-well plates, treated with a range of this compound concentrations for 72-96 hours. CellTiter-Glo reagent is added, which measures ATP levels as a proxy for metabolically active cells. Luminescence is read, and dose-response curves are generated to calculate half-maximal effective concentration (EC₅₀) values [3].

- Analysis of Apoptosis and DNA Damage:

- Purpose: To investigate mechanisms of this compound-induced cell death.

- Protocol: Flow cytometry is a standard technique used. For apoptosis, cells are stained with Annexin V and propidium iodide. For DNA damage response, immunoblotting or immunofluorescence for markers like γH2AX is performed [2] [4].

Quantitative Data on this compound Potency

This compound demonstrates potent anti-proliferative activity across a wide range of cancer types, as shown in the table below.

| Cancer Type | Model System | Potency (EC₅₀ / IC₅₀) | Citation |

|---|---|---|---|

| Small Cell Lung Cancer (SCLC) | 26 Cell Lines | Median EC₅₀: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [4] | |

| Adrenocortical Carcinoma (ACC) | Cell Lines (CU-ACC1, CU-ACC2, NCI-H295R) | Potent activity in quantitative high-throughput screening [3] | |

| Broad Preclinical Activity | Various human cancer models (AML, lymphoma, myeloma, solid tumors) | Antitumor activity at tolerated doses in xenograft models [3] [2] |

Visualizing the Mechanism and Cellular Impact

The following diagram illustrates the formation of the this compound-ubiquitin adduct and the resulting cellular consequences that lead to cancer cell death.

This compound represents a promising therapeutic strategy that moves upstream in the ubiquitin-proteasome pathway by targeting its initiating enzyme. Its well-elucidated mechanism of forming a covalent adduct with ubiquitin differentiates it from proteasome inhibitors and provides a strong rationale for its continued investigation in clinical trials for various cancers [3] [2] [4].

References

- 1. Differential Inhibition of Human and Trypanosome ... [nature.com]

- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer... [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Targeting the Ubiquitin –Proteasome System Using the... [academia.edu]

Molecular Mechanisms of Apoptosis Induction

TAK-243 promotes cell death through several interconnected mechanisms:

- Inhibition of Protein Ubiquitination: this compound forms a covalent adduct with ubiquitin, irreversibly inhibiting the UAE (UBA1) [1]. This blockade prevents the initiation of the ubiquitination cascade, leading to a marked decrease in global protein ubiquitination [2] [3].

- Activation of the Unfolded Protein Response (UPR) and ER Stress: The accumulation of non-ubiquitinated proteins disrupts proteostasis, causing proteotoxic stress. This strongly activates all three arms of the UPR: PERK/ATF4, IRE1α/XBP1, and ATF6 [4] [3]. Severe or prolonged ER stress commits cells to apoptosis.

- Induction of Mitochondrial Apoptosis: ER stress and stabilization of pro-apoptotic proteins lead to the activation of executioner caspases. Studies show this compound treatment increases the expression of Bax, decreases Bcl-2, and cleaves PARP, confirming the engagement of the intrinsic apoptotic pathway [4].

The following diagram illustrates the core signaling pathway through which this compound induces apoptosis:

Anticancer Efficacy and Synergy Data

Table 1: Single-Agent Activity of this compound Across Preclinical Cancer Models

| Cancer Type | Model System | Key Findings / Apoptotic Effect | Reference |

|---|---|---|---|

| Adrenocortical Carcinoma (ACC) | Cell lines (CU-ACC1, CU-ACC2, NCI-H295R), Patient-derived organoids, Mouse xenografts | Potent activity; induced apoptosis; activation of UPR. | [2] [1] |

| Multiple Myeloma | Cell lines (MM1.S, etc.), Primary patient cells, Mouse xenografts | Overcame resistance to bortezomib/carfilzomib; induced UPR and caspase activation. | [3] |

| Glioblastoma (GBM) | Cell lines (U87, LN229), Intracranial mouse model | Induced ER stress; efficacy potentiated by GRP78 inhibition (HA15). | [4] |

| Acute Myeloid Leukemia | Cell line models | Induced apoptosis; sensitivity regulated by SLFN11. | [5] |

Table 2: Synergistic Combinations with this compound

| Combination Partner | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Venetoclax/Navitoclax (BCL2 inhibitors) | ACC cell lines, patient-derived organoids, mouse xenografts | Highly synergistic tumor suppression. | [2] [1] |

| Standard ACC Therapies (Cisplatin, Etoposide, Mitotane) | ACC cell lines | Synergistic or additive reduction in cell viability. | [2] [1] |

| HA15 (GRP78 inhibitor) | Glioblastoma cell lines, intracranial mouse model | Synergistically induced apoptosis, inhibited proliferation, and prolonged survival. | [4] |

| Conventional/Novel Agents (Doxorubicin, Melphalan, Panobinostat) | Multiple Myeloma cell lines | Strong synergy (Combination Index < 1). | [3] |

Mechanisms of Resistance and Modulation

A primary mechanism of resistance is drug efflux by the ABCB1 transporter (MDR1/P-glycoprotein). This compound is a substrate of ABCB1 [5]. This leads to:

- Reduced intracellular accumulation and decreased cytotoxicity in ABCB1-overexpressing cells [5].

- Resistance can be reversed by pharmacological inhibition or genetic knockout of ABCB1 [5].

Another factor is the chaperone protein GRP78. High GRP78 levels correlate with intrinsic resistance in Glioblastoma cells. Combining this compound with the GRP78 inhibitor HA15 synergistically enhances UPR activation and apoptosis [4].

The diagram below illustrates this resistance mechanism and a strategy to overcome intrinsic resistance:

Experimental Protocols for Key Assays

Cell Viability and Cytotoxicity (MTT) Assay

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.

- Procedure:

- Seed cells in 96-well plates (e.g., 5 × 10³ cells/well) and incubate for 24 hours [5].

- Treat cells with a concentration gradient of this compound for a set period (e.g., 72 hours) [1] [5].

- Add MTT reagent and incubate to allow formazan crystal formation by metabolically active cells.

- Dissolve crystals in DMSO and measure the absorbance at 570-750 nm. Viability is normalized to vehicle-treated control cells [5].

Apoptosis Analysis by Flow Cytometry

- Purpose: To quantify the percentage of cells undergoing apoptosis.

- Procedure:

- Treat cells with this compound and appropriate controls.

- Harvest cells and stain with Annexin V-Pacific Blue (binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like TO-PRO-3 (stains dead cells) [3].

- Analyze samples using a flow cytometer. The population of Annexin V-positive/TO-PRO-3-negative cells indicates early apoptosis, while double-positive cells indicate late apoptosis/necrosis [3].

Caspase Activation Assay

- Purpose: To detect the activation of key executioner caspases.

- Procedure:

- Treat cells with this compound.

- Incubate with sulforhodamine-labeled caspase inhibitors (e.g., for caspases-3/7) that covalently bind to active enzymes.

- Analyze by flow cytometry. An increase in fluorescence indicates caspase activation [3]. Alternatively, measure cleavage of downstream substrates like PARP via western blot [4].

Drug Combination Synergy Studies

- Purpose: To determine if this compound acts synergistically with another drug.

- Procedure:

- Treat cells with this compound and the partner drug alone and in combination across a range of concentrations in a matrix format (e.g., 10 x 10) [1].

- Measure cell viability after 72 hours.

- Analyze data using software like CalcuSyn. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [4] [3].

Future Research and Clinical Implications

This compound represents a promising strategy for cancers with limited treatment options, particularly by targeting the upstream ubiquitin pathway. Future work should focus on:

- Biomarker Discovery: SLFN11 expression and ABCB1 status are potential biomarkers for predicting response [2] [5].

- Rational Combinations: The strong synergy with BCL2 inhibitors (e.g., in ACC) and ER stress sensitizers (e.g., in GBM) provides clear rationales for clinical trial design [2] [4].

- Addressing Resistance: Developing next-generation E1 inhibitors that are not ABCB1 substrates or co-administering with efflux pump inhibitors could broaden efficacy [5].

References

- 1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK- ... [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Ubiquitin-activating enzyme inhibition induces an unfolded ... [pmc.ncbi.nlm.nih.gov]

- 4. GRP78 blockade overcomes intrinsic resistance to UBA1 ... [nature.com]

- 5. ABCB1 limits the cytotoxic activity of this compound, an inhibitor ... [pmc.ncbi.nlm.nih.gov]

TAK-243 effect on NF-kB pathway

Molecular Mechanism of Action

The table below summarizes the core molecular mechanism by which TAK-243 inhibits the NF-κB pathway.

| Aspect | Description |

|---|---|

| Primary Target | Ubiquitin-Activating Enzyme (UAE/UBA1) [1] [2] |

| Inhibition Potency (IC₅₀) | 1 nM in UBCH10 E2 thioester assay [1] [3] |

| Key Action | Forms a covalent adduct with the UBA1-ubiquitin complex, preventing ubiquitin transfer to E2 enzymes [4] [5]. |

| Downstream Effect on Ubiquitination | Disrupts all ubiquitin signaling, leading to loss of both degradative (K48-linked) and non-degradative (e.g., K63-linked) polyubiquitin chains, as well as monoubiquitination [1] [2]. |

| Direct Consequence for NF-κB | Abrogates activation of the NF-κB pathway by preventing the ubiquitination events essential for IKK complex activation [1] [2] [3]. |

This disruption of ubiquitination is upstream of the proteasome, differing from drugs like bortezomib. This compound causes a broader disruption of cellular signaling, making it more potent in some contexts [2].

Biological Consequences and Therapeutic Potential

The inhibition of UBA1 and subsequent disruption of NF-κB signaling triggers several biological effects that underpin its therapeutic potential.

| Cancer Model | Observed Effects of this compound |

|---|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) | Induces ER stress, the Unfolded Protein Response (UPR), and apoptosis; shows superior potency vs. bortezomib; MYC oncogene sensitizes cells [2]. |

| Small Cell Lung Cancer (SCLC) | Shows high sensitivity (low nM EC₅₀); synergizes with cisplatin/etoposide, PARP inhibitors, and radiotherapy [5]. |

| Adrenocortical Carcinoma (ACC) | Induces UPR and apoptosis; shows synergy with mitotane, etoposide, cisplatin, and BCL2 inhibitors [4]. |

| VEXAS Syndrome Model | Myeloid cells with mutated UBA1M41L show heightened sensitivity, leading to selective apoptosis [6]. |

The following diagram illustrates the signaling pathway affected by this compound and the subsequent cellular outcomes.

This diagram shows how this compound inhibits UBA1, blocking a key upstream activation signal for the IKK complex and NF-κB pathway, leading to cell death through ER stress and DNA damage.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.

1. Assessing Cell Viability and Apoptosis (DLBCL Models) [2]

- Cell Lines: SU-DHL4, SU-DHL10, OCI-LY3, etc.

- Treatment: Cells treated with varying concentrations of this compound (e.g., 0-1 μM) for 24-72 hours.

- Viability/Apoptosis Measurement:

- Annexin V/7-AAD Staining: Cells resuspended in Annexin V binding buffer with Annexin V and 7-AAD dyes, then analyzed by flow cytometry.

- Immunoblotting: Cell lysates analyzed for apoptotic markers like cleaved PARP and cleaved caspase-3.

2. Evaluating Synergy with Other Therapies (SCLC & ACC Models) [4] [5]

- Cell Viability Assay: Cells plated in 384-well plates.

- Drug Treatment:

- Single Agent: this compound dose-response curve (e.g., 0-1 μM).

- Combination: Matrix combination of this compound with chemotherapies (cisplatin/etoposide), PARP inhibitors (olaparib), or BCL2 inhibitors (venetoclax).

- Analysis: Synergy quantified using software calculating combination indices (e.g., SynergyFinder). Additive or synergistic effect indicated by a combination index < 1.

3. In Vivo Efficacy Studies (Xenograft Models) [2] [5]

- Model Establishment: Immunodeficient mice subcutaneously implanted with cancer cells (e.g., DLBCL WSU-DLCL2 cells) or patient-derived xenografts (PDXs).

- Dosing: this compound administered intravenously at doses like 12.5-25 mg/kg.

- Endpoint Analysis: Tumor volume measured regularly. At endpoint, tumors analyzed for proliferation markers (Ki-67) and apoptosis (TUNEL assay, cleaved caspase-3 IHC).

Clinical Development and Resistance

This compound has been evaluated in early-phase clinical trials for advanced malignancies, though one trial in solid tumors has been terminated [3]. Its development is supported by strong preclinical data.

A key challenge is the emergence of resistance, primarily mediated by the ABCB1 drug efflux pump. ABCB1-overexpressing cancer cells significantly reduce this compound accumulation, leading to reduced cytotoxicity [7]. This suggests that co-administration with ABCB1 inhibitors or focusing on ABCB1-negative cancers could be viable strategies.

References

- 1. - TAK (MLN7243) | CAS 1450833-55-2 | AbMole BioScience 243 [abmole.com]

- 2. Targeting ubiquitin-activating enzyme induces ER stress ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (MLN7243) | E1 Activating inhibitor | Mechanism [selleckchem.com]

- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Ubiquitin–Proteasome System Using ... [pmc.ncbi.nlm.nih.gov]

- 6. Sensitivity to targeted UBA1 inhibition in a myeloid cell line ... [pmc.ncbi.nlm.nih.gov]

- 7. ABCB1 limits the cytotoxic activity of TAK - 243 , an inhibitor of the... [pmc.ncbi.nlm.nih.gov]

TAK-243 cellular thermal shift assay CETSA data

Understanding TAK-243 and the CETSA Method

This compound is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), which is the primary E1 enzyme initiating the ubiquitination cascade. By inhibiting UBA1, this compound blocks global protein ubiquitination, leading to proteotoxic stress, induction of the unfolded protein response, and apoptosis in cancer cells. [1] [2]

The Cellular Thermal Shift Assay (CETSA) is a key method for confirming this mechanism. It is a label-free technique used to study drug-target engagement in a physiological context. It detects ligand-induced thermal stabilization of proteins; when a drug binds to its target protein, it often increases the protein's thermal stability, making it more resistant to heat-induced denaturation. [3]

The general workflow for a CETSA experiment, which can be adapted for this compound, is illustrated below:

General CETSA workflow for target engagement studies.

Quantitative Data on this compound

The table below summarizes key mechanistic and potency data for this compound, which serves as a basis for hypotheses in CETSA experiments.

| Parameter | Description | Value / Effect | Source |

|---|---|---|---|

| Primary Target | Ubiquitin-activating enzyme UBA1 (E1) | Inhibition | [1] [2] |

| In Vitro Potency (IC₅₀) | Isolated UBA1 enzyme | 1 nM | [2] |

| Cellular Effect | Global protein ubiquitination | Complete inhibition | [2] |

| Downstream Consequences | Accumulation of free ubiquitin, ER stress, UPR activation, apoptosis | Induced | [1] |

| Systemic Effects | Reprograms cellular calcium handling, increases ER Ca²⁺ leak | Observed in multiple cell lines | [4] |

| Selectivity Note | Also inhibits related enzymes UBA6 and UBA3 (NEDD8-E1) | Off-target activity noted | [2] |

CETSA Experimental Strategy for this compound

To investigate this compound's target engagement using CETSA, you can follow these established methodological principles [3]:

- Validation vs. Discovery: If your goal is to confirm binding to the known target UBA1, Western Blot-based CETSA (WB-CETSA) is suitable. For uncovering potential off-targets, Mass Spectrometry-based CETSA (MS-CETSA) or Thermal Proteome Profiling (TPP) is required.

- Key Experimental Designs:

- Thermal Shift Assay (CETSA): Treat cells with this compound or vehicle, heat them across a temperature gradient, and analyze UBA1 levels in the soluble fraction. A rightward shift in the melting curve indicates stabilization due to drug binding.

- Isothermal Dose-Response (ITDR-CETSA): Incubate cells with a concentration range of this compound at a single fixed temperature and measure the remaining soluble UBA1. This generates an EC₅₀ value, quantifying the apparent binding affinity.

- Sample Preparation: Experiments can be performed on intact cells or cell lysates. Intact cells provide a more physiological context, while lysates can offer insights into direct binding.

This compound's Cellular Signaling Pathway

Understanding the pathway this compound disrupts is vital for interpreting CETSA results and downstream phenotypic data. The diagram below synthesizes information from the search results to illustrate its mechanism of action [1] [2] [4].

Cellular pathway of this compound-induced effects, based on published data.

Research Implications and Future Directions

The cellular effects of this compound, particularly its impact on calcium signaling, highlight important considerations for your research [4]. These secondary effects could influence the stability or expression of proteins beyond UBA1 in CETSA experiments. When performing proteome-wide studies like TPP, this is crucial for distinguishing direct drug-target engagement from downstream cellular adaptations.

- Combination Therapy: The search results identify that this compound shows synergistic or additive effects with several approved therapies and targeted agents in preclinical models. Promising combinations include:

References

- 1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK- ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (PD103145, KJDAGXLMHXUAGV-DGWLBADLSA-N) [probes-drugs.org]

- 3. Applications of the Cellular Thermal Shift Assay to Drug ... [pmc.ncbi.nlm.nih.gov]

- 4. The ubiquitin-proteasome pathway inhibitor this compound has ... [pubmed.ncbi.nlm.nih.gov]

TAK-243 phase I clinical trial status

Clinical Trial Overview

The table below summarizes the key details of the ongoing Phase I study.

| Attribute | Details |

|---|---|

| NCT ID | NCT06223542 [1] |

| Sponsor | National Cancer Institute (NCI) [1] [2] |

| Phase | I [1] [2] |

| Overall Status | Active, Recruiting [1] [2] |

| Conditions | Advanced Solid Tumors, Metastatic Solid Tumors, Lymphoma [1] [2] |

| Population | Adults (≥18 years) with relapsed/refractory disease after standard therapies [2] |

| Study Arms | Arm A: 21-day cycles, TAK-243 twice-weekly. Arm B: 28-day cycles, this compound once-weekly [2] [3]. |

Mechanism of Action of this compound

This compound is a first-in-class, small-molecule inhibitor that targets the ubiquitin-activating enzyme (UAE, also known as UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome system (UPS) [4] [5] [6].

- Molecular Mechanism: this compound acts as a mechanism-based inhibitor. It forms a covalent This compound-ubiquitin adduct, which irreversibly blocks the UAE enzyme. This prevents the initiation of the entire ubiquitination cascade [5] [6].

- Cellular Consequences: Inhibition of UAE leads to a sharp decrease in global protein ubiquitination, which in turn: [4] [5]

- Induces proteotoxic stress and the unfolded protein response.

- Disrupts critical cellular processes like cell cycle progression and DNA damage repair.

- Ultimately triggers apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates the process of ubiquitination and how this compound inhibits it at the E1 level.

Preclinical Evidence Summary

Substantial preclinical research supports the investigation of this compound in clinical trials. The table below summarizes key findings from recent studies.

| Cancer Type | Model(s) Used | Key Findings | Citation |

|---|---|---|---|

| Adrenocortical Carcinoma (ACC) | Cell lines, patient-derived organoids, mouse xenografts | Potent activity as monotherapy; synergy with standard therapies (mitotane, etoposide) and BCL2 inhibitors (venetoclax). | [5] [7] |

| Small Cell Lung Cancer (SCLC) | 26 cell lines, patient-derived xenografts (PDXs) | High sensitivity (low nM range); synergy with cisplatin/etoposide chemotherapy, PARP inhibitors (olaparib), and radiotherapy. | [6] |

| Acute Myeloid Leukemia (AML) | Cell lines, genome-wide CRISPR/Cas9 screen | Identified genetic regulators of this compound sensitivity, providing insights into potential mechanisms of response and resistance. | [8] |

Research and Clinical Development Considerations

For researchers in the field, the following points are critical:

- Patient Population: The ongoing trial is for patients with advanced solid tumors or lymphomas who have exhausted standard treatment options [2].

- Exclusion Criteria: Key exclusions include untreated brain metastases, significant cardiac disease, and concurrent use of strong CYP3A4/5 inhibitors or inducers [2].

- Pharmacokinetics: this compound is a substrate for CYP3A4/5 and drug transporters like OATP and BCRP, which can influence its availability and potential drug-drug interactions [2].

- Biomarker Analysis: The trial includes correlative studies on tumor biopsies to assess the pharmacodynamic effects of this compound, such as reduction in K48-linked ubiquitination [3].

The accumulation of strong preclinical data across various cancer types suggests that this compound holds significant promise. The active Phase I trial is a crucial first step in translating these findings into a potential new therapy for advanced cancers.

References

- 1. Studying this compound in Patients With Advanced Cancer [centerwatch.com]

- 2. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]

- 3. Studying this compound in Patients With Advanced Cancer [trialx.com]

- 4. A small-molecule inhibitor of the ubiquitin activating ... [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Ubiquitin–Proteasome System Using ... [pmc.ncbi.nlm.nih.gov]

- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 8. A genome-wide CRISPR/Cas9 screen in acute myeloid ... [insight.jci.org]

Comprehensive Application Notes and Protocols for TAK-243 In Vitro Cytotoxicity Assays

Then, I will now begin writing the main body of the protocol.

Introduction to TAK-243 and Its Mechanism of Action

This compound (also known as MLN7243) is a first-in-class, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), which serves as the primary initiating enzyme in the ubiquitination cascade. This compound has emerged as a promising therapeutic candidate for various cancer types, particularly those resistant to conventional therapies. The mechanism of this compound involves forming a covalent adduct with ubiquitin itself, thereby blocking the transfer of ubiquitin to E2 enzymes and subsequently disrupting the entire ubiquitin-proteasome system. This disruption leads to proteotoxic stress, abrogation of NF-κB pathway activation, and ultimately induction of apoptosis in cancer cells [1].

The potency and selectivity profile of this compound makes it particularly valuable for preclinical investigation. As summarized in Table 1, this compound demonstrates exceptional potency against its primary target with well-characterized selectivity against related enzymes. This specific inhibitory profile enables researchers to precisely dissect UBA1-dependent processes in cellular models while minimizing off-target effects that could confound experimental interpretation.

Table 1: Biochemical Characterization of this compound

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| Primary Target | UBA1 (UAE) | UBCH10 E2 transthiolation | [2] [1] |

| IC₅₀ against UBA1 | 1 ± 0.2 nM | UBCH10 E2 transthiolation | [2] [1] |

| Kd against UBA1 | >0.75 nM | E1-UBL-dependent pyrophosphate exchange | [2] |

| UBA6 Inhibition | 7 ± 3 nM | Biochemical assay | [2] [1] |

| NAE Inhibition | 28 ± 11 nM | Biochemical assay | [2] [1] |

| SAE Inhibition | 850 ± 180 nM | Biochemical assay | [2] [1] |

| Cellular IC₅₀ Range | Low nanomolar to micromolar | Various cancer cell lines | [3] [4] |

The intracellular effects of this compound treatment are characterized by dose-dependent depletion of cellular ubiquitin conjugates, including both polyubiquitin chains and mono-ubiquitylated proteins such as histone H2B. This leads to accumulation of short-lived proteins including c-Jun, c-Myc, MCL1, and p53, creating proteostatic imbalance that triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [1]. The subsequent sections of this protocol provide detailed methodologies for evaluating the cytotoxicity of this compound in various experimental models, with particular emphasis on standardized assays that yield reproducible, quantifiable results.

Experimental Protocols for In Vitro Cytotoxicity Assessment

Cell Preparation and Culture Conditions

Proper cell culture techniques are fundamental to obtaining reliable cytotoxicity data. Researchers should begin with well-characterized cell lines with confirmed authentication and regular mycoplasma testing. Both parental cell lines and their drug-resistant counterparts (e.g., ABCB1-overexpressing lines) should be included where relevant to assess transporter-mediated resistance [5] [6]. The following protocol outlines the standardized approach for cell preparation:

Cell Line Selection: Based on published studies, appropriate cell lines include human epidermoid carcinoma KB-3-1 and its ABCB1-overexpressing KB-C2 subline; human colon cancer SW620 and its ABCB1-overexpressing SW620/Ad300 subline; HEK293 with stable pcDNA3.1- and ABCB1-transfected cell lines; adrenocortical carcinoma cell lines (NCI-H295R, CU-ACC1, CU-ACC2); and glioblastoma cell lines (U87, LN229) [5] [3] [4].

Culture Conditions: Maintain cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂. For drug-resistant sublines, include appropriate selection agents where necessary (e.g., 300 ng/mL doxorubicin for SW620/Ad300 cells) but remove during compound treatment [5] [6].

Cell Seeding for Assays: Harvest cells during logarithmic growth phase using standard trypsinization procedures. Seed cells at optimized densities in tissue culture-treated plates: 5 × 10³ cells/well in 96-well plates for MTT assays; 500-1,000 cells/well in 1,536-well plates for high-throughput screening; or 300 cells/well in 384-well plates for CellTiter-Glo assays [5] [3]. Allow cells to adhere for 24 hours before compound treatment.

Compound Preparation and Treatment

This compound is sparingly soluble in aqueous solutions, requiring specific formulation approaches for in vitro studies:

Stock Solution Preparation: Prepare a 100 mM stock solution in high-quality DMSO. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles (maximum 3-5 cycles recommended) [1].

Working Solution Preparation: Serially dilute the stock solution in culture-grade DMSO to create intermediate concentrations, then further dilute in complete cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity [5] [1].

Treatment Protocol: After the 24-hour cell adhesion period, remove spent medium and replace with fresh medium containing this compound at desired concentrations. Include vehicle controls (0.1% DMSO) and positive controls for cytotoxicity (e.g., 10 µM staurosporine). Incubate cells with this compound for 72 hours unless conducting time-course experiments [5] [6].

Cell Viability Assessment Methods

Two primary methods for quantifying cell viability following this compound treatment are recommended, each with specific applications and advantages:

2.3.1 MTT Tetrazolium Reduction Assay

The MTT assay measures mitochondrial reductase activity as an indicator of cell viability and metabolic activity:

Reagent Preparation: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS or serum-free medium at 5 mg/mL. Filter sterilize through a 0.2 µm filter and protect from light [5] [7].

Assay Procedure: After 72 hours of this compound treatment, add MTT solution directly to each well to achieve a final concentration of 0.5-1 mg/mL. Incubate for 2-4 hours at 37°C. Carefully remove the medium containing MTT and dissolve the resulting formazan crystals in DMSO (100 µL/well for 96-well plates). Measure the absorbance at 570 nm with a reference wavelength of 630-750 nm using a plate reader [5] [7].

Considerations: The MTT assay is not recommended for suspension cells without optimization. Additionally, potential interference between this compound and the formazan product should be evaluated through appropriate controls [7].

2.3.2 ATP-Based Luminescence Assay (CellTiter-Glo)

The CellTiter-Glo assay measures cellular ATP levels as a direct indicator of metabolically active cells:

Reagent Preparation: Equilibrate the CellTiter-Glo reagent to room temperature according to manufacturer instructions. Protect from light during thawing [3].

Assay Procedure: After this compound treatment, equilibrate plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader capable of detecting luminescent signals [3].

Advantages: This assay offers increased sensitivity, a broader dynamic range, and excellent compatibility with high-throughput screening formats compared to colorimetric methods. It also avoids potential solubility issues associated with formazan crystals [3].

Data Interpretation and Analysis

Calculation of Viability and IC₅₀ Values

Accurate data analysis is crucial for interpreting this compound cytotoxicity results:

Viability Calculation: For each treatment condition, calculate percentage viability using the formula:

% Viability = (Mean experimental absorbance/luminescence ÷ Mean vehicle control absorbance/luminescence) × 100

Background signals from cell-free wells should be subtracted from all measurements before calculations [5] [3].

IC₅₀ Determination: Prepare a minimum of 8 concentration points in serial dilutions (recommended 1:2 or 1:3 dilution series) covering a range from fully inhibitory to non-inhibitory concentrations. Fit the concentration-response data using four-parameter nonlinear regression in appropriate software (e.g., GraphPad Prism). The IC₅₀ represents the concentration that reduces cell viability by 50% compared to vehicle-treated controls [5] [3].

Quality Control: Include internal controls with known IC₅₀ values when possible. Experimental replicates should demonstrate <20% coefficient of variation for IC₅₀ values. R² values for curve fitting should exceed 0.90 for reliable results [3].

Assessment of Apoptosis and Mechanism-Based Assays

Beyond viability measurements, mechanistic assays provide valuable insights into this compound's mode of action:

Western Blot Analysis for Ubiquitination: Confirmation of target engagement can be performed by detecting changes in ubiquitin conjugates. Treat cells with this compound (0.01-1 µM) for 1-24 hours. Prepare whole-cell extracts using RIPA buffer and perform Western blotting using anti-polyubiquitin, anti-ubiquitin, or anti-mono-ubiquitinated histone H2B antibodies. GAPDH or β-actin should serve as loading controls [1] [4].

Apoptosis Assessment: Analyze apoptosis induction using annexin V/propidium iodide staining followed by flow cytometry. Treat cells with this compound for 24-72 hours, harvest both adherent and floating cells, and stain according to manufacturer protocols. Additionally, monitor cleavage of PARP and caspases by Western blotting as secondary indicators of apoptosis [4].

ER Stress Markers: Evaluate proteotoxic stress through detection of ER stress markers including GRP78, p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, and Xbp1s by Western blotting. These markers provide evidence for the mechanism-based induction of unfolded protein response [4].

Resistance Mechanisms and Combination Strategies

ABCB1-Mediated Resistance

A critical consideration in this compound research is its recognition as a substrate for the ABCB1 (P-glycoprotein) efflux transporter, which can significantly reduce its intracellular concentrations and cytotoxic efficacy in ABCB1-overexpressing cells [5] [6]. The experimental approaches for investigating and overcoming this resistance mechanism include:

Comparative Cytotoxicity: Evaluate this compound cytotoxicity in isogenic cell line pairs with and without ABCB1 overexpression (e.g., KB-3-1 vs. KB-C2; SW620 vs. SW620/Ad300). Typically, ABCB1-overexpressing cells demonstrate 2 to 10-fold higher IC₅₀ values compared to their parental counterparts [5] [6].

ABCB1 Inhibition Studies: Co-treat cells with this compound and ABCB1 inhibitors such as verapamil (10 µM) or elacridar (1 µM) to demonstrate reversibility of resistance. Alternatively, use CRISPR/Cas9-mediated ABCB1 knockout cells to confirm transporter involvement [5] [6].

Transport Assays: Direct evidence of this compound transport can be obtained through cellular accumulation studies using HPLC analysis. Incubate cells with this compound (20 µM) with or without verapamil for 2 hours, then measure intracellular drug concentrations. Additionally, ATPase assays with ABCB1-enriched membranes can demonstrate this compound-induced ATP hydrolysis, characteristic of ABCB1 substrates [5] [6].

Synergistic Combination Approaches

Combination strategies can enhance this compound efficacy and overcome intrinsic resistance:

GRP78 Inhibition: In glioblastoma models, combine this compound with the GRP78 inhibitor HA15 (10 µM). This combination synergistically enhances ER stress and apoptosis, with combination index (CI) values <1 indicating synergy [4].

BCL2 Inhibition: In adrenocortical carcinoma models, combine this compound with venetoclax (BCL2 inhibitor) using a matrix dilution approach (e.g., 10 × 10 concentration matrix). Analyze combination effects using the Chou-Talalay method [3].

AhR Antagonists: Combine this compound with aryl hydrocarbon receptor antagonists (BAY 2416964, GNF351, or CH-223191) in tumor spheroid models. These combinations have demonstrated enhanced activity across multiple solid tumor types [8].

Table 2: Experimental Conditions for Combination Studies with this compound

| Combination Partner | Concentration Range | Cell Models | Assessment Method | Reference |

|---|---|---|---|---|

| HA15 (GRP78 inhibitor) | 5-20 µM | Glioblastoma (U87, LN229) | CCK-8 assay, EdU incorporation | [4] |

| Venetoclax (BCL2 inhibitor) | Clinically achievable concentrations (Cₘₐₓ = 4.48 µM) | Adrenocortical carcinoma (NCI-H295R) | CellTiter-Glo, xenograft studies | [3] |

| BAY 2416964 (AhR antagonist) | Up to 10 µM | Multi-cell type tumor spheroids | Viability assessment | [8] |

| Conventional Chemotherapeutics | Etoposide, cisplatin, mitotane at clinical Cₘₐₓ | Various cancer cell lines | Matrix screening | [3] [8] |

Troubleshooting and Technical Considerations

Several technical challenges may arise when working with this compound in cytotoxicity assays:

Solubility Issues: If precipitate formation occurs at higher concentrations, prepare fresh dilutions and confirm solubility visually. Sonication of working solutions for 5-10 minutes may improve dissolution.

Variable Sensitivity Between Cell Lines: Expect significant variation in this compound sensitivity between different cell models. Include a broad concentration range (0.1 nM to 10 µM) in initial experiments to establish appropriate dosing [3] [4].

Time-Dependent Effects: Maximum ubiquitination inhibition typically occurs within 2-4 hours of treatment, but cytotoxic effects may require 48-72 hours to manifest fully. Include multiple time points in preliminary studies [1].

Edge Effects in Microplates: To minimize evaporation-related edge effects in 96- and 384-well plates, include perimeter wells filled with PBS and use plate seals during extended incubations.

The following workflow diagram illustrates the key decision points in establishing and performing this compound cytotoxicity assays:

Figure 1: Experimental Workflow for this compound Cytotoxicity Assessment

The signaling pathways affected by this compound treatment and their relationship to cell death mechanisms are illustrated below:

Figure 2: Signaling Pathways and Mechanisms of this compound-Induced Cytotoxicity

Conclusion